4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core, a piperidine ring, and a thiophene moiety
Mechanism of Action
Target of Action
The compound, 4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide, is a chemical compound with diverse applications in scientific research. These compounds target the chemokine receptor CCR5, which is an essential co-receptor in the process of HIV-1 entry .
Mode of Action
This interaction can inhibit the binding of HIV-1 to the CCR5 receptor, thereby preventing the virus from entering the cell .
Biochemical Pathways
. This disruption can prevent the replication of the virus and slow the progression of the disease.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it acts as a CCR5 antagonist, it could potentially inhibit the entry of HIV-1 into cells, thereby preventing the replication of the virus and slowing the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Moiety: The thiophene group is introduced via a substitution reaction, often using thiophene-2-carbaldehyde as a starting material.
Coupling with Benzamide: The final step involves coupling the piperidine-thiophene intermediate with 4-fluorobenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form corresponding amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide: shares structural similarities with other benzamide derivatives and piperidine-containing compounds.
Thiophene-based analogs: Compounds with thiophene moieties often exhibit similar chemical reactivity and biological activity.
Uniqueness
- The presence of the fluorine atom on the benzene ring can significantly influence the compound’s reactivity and biological properties.
- The combination of the piperidine ring and thiophene moiety provides a unique scaffold for drug design and development.
Properties
IUPAC Name |
4-fluoro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c19-16-5-3-15(4-6-16)18(22)20-12-14-7-9-21(10-8-14)13-17-2-1-11-23-17/h1-6,11,14H,7-10,12-13H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLWDIYVKMWARC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)F)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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